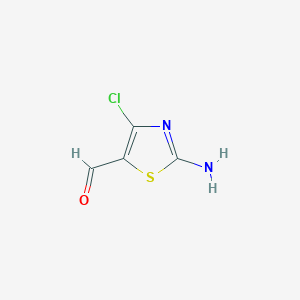

2-Amino-4-chlorothiazole-5-carbaldehyde

Descripción

Fundamental Role of the Thiazole (B1198619) Scaffold in Medicinal Chemistry

The thiazole nucleus is a cornerstone in the development of therapeutic agents due to its presence in a wide array of biologically active compounds. nih.govspast.orgbohrium.com It is a key component of natural products like vitamin B1 (thiamine) and is found in the structure of numerous synthetic drugs. nih.govneliti.com The versatility of the thiazole scaffold allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govrsc.org

Thiazole derivatives have demonstrated a wide range of medicinal applications, including:

Antimicrobial activity : Compounds containing the thiazole ring have shown efficacy against various bacteria and fungi. researchgate.netresearchgate.net

Anticancer properties : Many thiazole derivatives have been investigated for their potential as anticancer agents. rsc.orgnih.gov

Anti-inflammatory effects : The thiazole scaffold is a feature of certain anti-inflammatory drugs. researchgate.netresearchgate.net

Antiviral activity : Some thiazole-containing compounds have been developed as antiviral agents. nih.gov

The ability of the thiazole ring to be readily functionalized allows for the fine-tuning of its physicochemical and biological properties, making it a privileged structure in drug design. nih.govnih.gov

Significance of 2-Aminothiazole (B372263) Derivatives in Contemporary Drug Discovery

Among the various classes of thiazole derivatives, the 2-aminothiazole moiety has emerged as a particularly important pharmacophore in modern drug discovery. nih.govmdpi.com This structural motif is present in several clinically approved drugs and is a key building block for the synthesis of new therapeutic candidates. nih.gov

The significance of 2-aminothiazole derivatives stems from their ability to serve as versatile intermediates in the synthesis of a wide range of biologically active molecules. researchgate.net The amino group at the 2-position provides a convenient handle for further chemical modifications, enabling the creation of large libraries of compounds for biological screening. mdpi.comresearchgate.net

Researchers have extensively explored the therapeutic potential of 2-aminothiazole derivatives, leading to the discovery of compounds with potent activities against various diseases. mdpi.com For instance, derivatives of 2-aminothiazole have been identified as promising anticancer agents, showing activity against a range of cancer cell lines. nih.gov The development of novel 2-aminothiazole-based compounds continues to be an active area of research in the quest for more effective and selective drugs. nih.govmdpi.com

Chemical Profile of 2-Amino-4-chlorothiazole-5-carbaldehyde

| Identifier | Value |

| IUPAC Name | 2-amino-4-chloro-1,3-thiazole-5-carbaldehyde alfa-chemistry.com |

| CAS Number | 76874-79-8 alfa-chemistry.comcalpaclab.comchemcd.com |

| Molecular Formula | C4H3ClN2OS alfa-chemistry.comcalpaclab.com |

| Molecular Weight | 162.6 g/mol alfa-chemistry.comcalpaclab.com |

| Canonical SMILES | C(=O)C1=C(N=C(S1)N)Cl alfa-chemistry.com |

| InChI Key | KJRBYUWRYRRPKN-UHFFFAOYSA-N alfa-chemistry.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4-chloro-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2OS/c5-3-2(1-8)9-4(6)7-3/h1H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRBYUWRYRRPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(S1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452484 | |

| Record name | 2-Amino-4-chlorothiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76874-79-8 | |

| Record name | 2-Amino-4-chloro-5-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76874-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chlorothiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 4 Chlorothiazole 5 Carbaldehyde

Conventional Synthetic Approaches to 2-Amino-4-chlorothiazole-5-carbaldehyde

The conventional and most direct synthesis of this compound is achieved through a two-step process starting from the readily available precursor, 2-aminothiazole (B372263). This approach relies on two fundamental and well-established reactions in heterocyclic chemistry: electrophilic chlorination followed by formylation.

The initial step involves the selective chlorination of 2-aminothiazole at the 4-position. This is typically accomplished using a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), in an appropriate solvent like N,N-dimethylformamide (DMF). The reaction proceeds to yield the intermediate compound, 2-amino-4-chlorothiazole.

The subsequent and final step is the introduction of the carbaldehyde group at the 5-position of the thiazole (B1198619) ring. This is achieved through a Vilsmeier-Haack reaction. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphoryl chloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). The electron-rich 2-amino-4-chlorothiazole then undergoes electrophilic substitution, where the Vilsmeier reagent attacks the 5-position, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired product, this compound.

Advanced and High-Yield Synthetic Strategies for this compound

The process commences with the chlorination of 2-aminothiazole. In a representative procedure, 2-aminothiazole is dissolved in N,N-dimethylformamide (DMF), and the solution is cooled. Sulfuryl chloride is then added dropwise while maintaining a low temperature. After the addition is complete, the reaction mixture is stirred at room temperature to ensure the completion of the chlorination, resulting in the formation of 2-amino-4-chlorothiazole.

Following the chlorination, the formylation step is carried out. The reaction mixture containing 2-amino-4-chlorothiazole is again cooled, and phosphoryl chloride is added. The mixture is then heated and stirred, during which the Vilsmeier-Haack formylation occurs. Upon completion of the reaction, the mixture is poured into a mixture of ice and water, leading to the precipitation of the crude product. The solid is collected by filtration, washed, and dried to afford this compound. This optimized process is reported to have a total yield of approximately 78%.

The table below summarizes the reaction conditions and yield for this advanced synthetic strategy.

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |

| 1. Chlorination | 2-Aminothiazole | Sulfuryl chloride (SO₂Cl₂) | N,N-Dimethylformamide (DMF) | 0-5°C (addition), then Room Temp | Not specified | Not specified |

| 2. Formylation | 2-Amino-4-chlorothiazole | Phosphoryl chloride (POCl₃) | N,N-Dimethylformamide (DMF) | 0-5°C (addition), then 60-70°C | Not specified | 78% (overall) |

Key Precursors and Reaction Intermediates in the Synthesis of this compound

The synthesis of this compound involves several key precursors and intermediates that are crucial for the successful formation of the final product.

Key Precursors:

2-Aminothiazole: This is the fundamental starting material for the entire synthetic sequence. Its reactivity, particularly at the 4 and 5-positions of the thiazole ring, allows for the sequential introduction of the chloro and carbaldehyde functional groups.

Sulfuryl chloride (SO₂Cl₂): This is the primary reagent used for the chlorination of the 2-aminothiazole ring at the 4-position.

Phosphoryl chloride (POCl₃) and N,N-Dimethylformamide (DMF): These two reagents are the precursors for the in situ generation of the Vilsmeier reagent, which is essential for the formylation step.

Key Reaction Intermediates:

2-Amino-4-chlorothiazole: This is the stable, isolable intermediate formed after the first step of the synthesis. It is the direct precursor that undergoes formylation to yield the final product.

Vilsmeier Reagent (Chloroiminium salt): This is a highly reactive electrophilic species generated from the reaction between phosphoryl chloride and DMF. It is the key intermediate that attacks the 5-position of the 2-amino-4-chlorothiazole ring to introduce the formyl group.

Iminium salt intermediate: This is a transient intermediate formed after the Vilsmeier reagent reacts with 2-amino-4-chlorothiazole. It is subsequently hydrolyzed during the workup to yield the final aldehyde product.

The relationship between these precursors and intermediates is summarized in the table below.

| Compound Type | Compound Name | Role in Synthesis |

| Precursor | 2-Aminothiazole | Starting material |

| Precursor | Sulfuryl chloride | Chlorinating agent |

| Precursor | Phosphoryl chloride | Vilsmeier reagent precursor |

| Precursor | N,N-Dimethylformamide | Solvent and Vilsmeier reagent precursor |

| Intermediate | 2-Amino-4-chlorothiazole | Product of chlorination, substrate for formylation |

| Intermediate | Vilsmeier Reagent | Electrophile for formylation |

| Intermediate | Iminium salt | Transient species before hydrolysis to aldehyde |

Chemical Transformations and Derivatization Strategies of 2 Amino 4 Chlorothiazole 5 Carbaldehyde

Functionalization Reactions at the 5-Carbaldehyde Moiety of 2-Amino-4-chlorothiazole-5-carbaldehyde

The aldehyde group at the C5 position of the thiazole (B1198619) ring is a key site for various functionalization reactions. Its electrophilic nature allows for nucleophilic additions and condensation reactions, leading to a wide array of derivatives.

One common transformation is the Knoevenagel condensation , where the aldehyde reacts with active methylene (B1212753) compounds. For instance, reaction with malononitrile (B47326) can yield a dicyanovinyl derivative. Another important reaction is the Wittig reaction , which allows for the introduction of a variety of substituted vinyl groups by reacting the aldehyde with phosphorus ylides.

The aldehyde can also undergo reductive amination , where it first forms an imine with a primary or secondary amine, which is then reduced in situ to the corresponding amine. This provides a straightforward method for introducing diverse amino substituents at the 5-position.

Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to another set of functionalized derivatives.

Table 1: Examples of Functionalization Reactions at the 5-Carbaldehyde Moiety

| Reaction Type | Reagent(s) | Product Type |

| Knoevenagel Condensation | Malononitrile, base | 2-Amino-4-chloro-5-(2,2-dicyanovinyl)thiazole |

| Wittig Reaction | Phosphonium ylide | 2-Amino-4-chloro-5-(substituted-vinyl)thiazole |

| Reductive Amination | Amine, reducing agent (e.g., NaBH4) | N-Substituted-aminomethyl-2-amino-4-chlorothiazole |

| Oxidation | Oxidizing agent (e.g., KMnO4) | 2-Amino-4-chlorothiazole-5-carboxylic acid |

| Reduction | Reducing agent (e.g., NaBH4) | (2-Amino-4-chlorothiazol-5-yl)methanol |

Amination and Acylation Reactions Involving the 2-Amino Group of this compound

The primary amino group at the C2 position is nucleophilic and readily participates in various amination and acylation reactions. These transformations are crucial for introducing diverse substituents and for the synthesis of amide and sulfonamide derivatives.

Acylation of the 2-amino group can be achieved using various acylating agents such as acid chlorides, anhydrides, and carboxylic acids activated with coupling agents. nih.gov For example, reaction with acetyl chloride or acetic anhydride (B1165640) introduces an acetyl group, forming the corresponding acetamido derivative. mdpi.com Similarly, reaction with benzoyl chloride yields the benzamido analog. mdpi.com These acylation reactions are often carried out in the presence of a base to neutralize the acid byproduct. mdpi.com

The 2-amino group can also react with sulfonyl chlorides to form sulfonamides. This reaction is typically performed in the presence of a base like pyridine (B92270).

Furthermore, the amino group can undergo alkylation with alkyl halides, although care must be taken to control the degree of alkylation. It can also participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines. nih.gov

Table 2: Examples of Reactions at the 2-Amino Group

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acetyl chloride, base | 2-Acetamido-4-chlorothiazole-5-carbaldehyde |

| Acylation | Benzoyl chloride, base | 2-Benzamido-4-chlorothiazole-5-carbaldehyde |

| Sulfonylation | Benzenesulfonyl chloride, base | N-(4-Chloro-5-formylthiazol-2-yl)benzenesulfonamide |

| Schiff Base Formation | Aromatic aldehyde | 2-(Arylideneamino)-4-chlorothiazole-5-carbaldehyde |

It is important to note that direct acylation of 2-amino-4-halothiazoles can sometimes lead to low yields and mixtures of products, including bis-acylated compounds. nih.gov A strategy to overcome this involves using a Boc-protected intermediate, followed by acylation and a mild deprotection step to cleanly obtain the desired N-acylated product. nih.gov

Nucleophilic Aromatic Substitution on the 4-Chloro Position of this compound

The chlorine atom at the C4 position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups at this position, significantly increasing the molecular diversity of the resulting compounds.

Various nucleophiles can displace the chloride ion, including amines, thiols, and alkoxides. For instance, reaction with primary or secondary amines leads to the formation of 4-amino-substituted thiazole derivatives. mdpi.com Similarly, treatment with thiols or their corresponding thiolates results in the formation of 4-thioether derivatives. The reaction with alkoxides, such as sodium methoxide, yields 4-methoxy-substituted thiazoles.

The reactivity of the C4-chloro group towards nucleophilic substitution can be influenced by the nature of the substituents on the thiazole ring and the reaction conditions. The presence of the electron-withdrawing aldehyde group at the C5 position can activate the ring towards nucleophilic attack.

Table 3: Examples of Nucleophilic Aromatic Substitution at the 4-Chloro Position

| Nucleophile | Product Type |

| Primary/Secondary Amine | 2,4-Diaminothiazole-5-carbaldehyde derivative |

| Thiol | 2-Amino-4-(alkyl/arylthio)thiazole-5-carbaldehyde |

| Alkoxide | 2-Amino-4-alkoxythiazole-5-carbaldehyde |

The synthesis of N-thiazolyl amide fluoroquinolone derivatives has been achieved through a reaction sequence involving nucleophilic aromatic substitution. mdpi.com

Ring Annulation and Heterocyclic Ring Formation Utilizing this compound as a Synthon

The multifunctional nature of this compound makes it an excellent synthon for the construction of fused heterocyclic systems. The presence of the amino and aldehyde groups in a 1,2-relationship on the thiazole ring allows for various cyclization reactions.

For example, condensation of the 2-amino group with the 5-carbaldehyde moiety can lead to the formation of thieno[2,3-d]thiazole (B11776972) derivatives under appropriate conditions. Furthermore, the aldehyde can react with a variety of binucleophiles to construct fused pyrimidine, pyridine, or other heterocyclic rings.

One notable application is in the synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives. This can be achieved through a multi-step sequence involving initial functionalization of the aldehyde group, followed by cyclization involving the 2-amino group. For instance, a Knoevenagel condensation of the aldehyde with an active methylene compound, followed by a cyclization reaction, can lead to the formation of a fused pyridine ring.

The combination of the reactive aldehyde, the nucleophilic amino group, and the displaceable chloro group provides a platform for a wide range of ring-forming reactions, leading to diverse and complex heterocyclic scaffolds.

Multicomponent Reaction Protocols Employing this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. This compound is a valuable component in various MCRs due to its multiple reactive sites.

In a typical MCR, the aldehyde group can react with a nucleophile, while the amino group can participate in a subsequent cyclization step. For example, in a Biginelli-type reaction, this compound can react with a β-ketoester and urea (B33335) or thiourea (B124793) to form fused dihydropyrimidinone derivatives.

Another example is the Hantzsch dihydropyridine (B1217469) synthesis, where the aldehyde can be condensed with two equivalents of a β-dicarbonyl compound and ammonia (B1221849) or an amine to yield substituted dihydropyridines fused to the thiazole ring.

The use of this compound in MCRs offers a highly efficient and atom-economical approach to generate libraries of complex heterocyclic compounds. These reactions often proceed with high convergence, allowing for the rapid assembly of molecular diversity from simple starting materials. MCRs involving α-aminoazoles are known to be key for synthesizing various heterocyclic structures. nih.gov

Pharmacological Profile and Biological Activities of 2 Amino 4 Chlorothiazole 5 Carbaldehyde Derivatives

Antineoplastic and Cytotoxic Activities of 2-Amino-4-chlorothiazole-5-carbaldehyde Derivatives

The 2-aminothiazole (B372263) nucleus is a fundamental component of clinically approved anticancer drugs, which has spurred investigation into its various derivatives for potential antineoplastic and cytotoxic effects. nih.gov These compounds have been evaluated for their ability to inhibit the growth of cancer cells and trigger cell death through various in vitro assays.

The cytotoxic potential of 2-aminothiazole derivatives is commonly assessed using in vitro antiproliferative assays, such as the MTT assay, to determine their IC50 values (the concentration required to inhibit 50% of cell growth). bohrium.com

A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the anticancer drug dasatinib, demonstrated potent antiproliferative activity. nih.gov One such derivative showed a selective effect against human K563 leukemia cells with an IC50 value of 16.3 µM. nih.gov In another study, ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate, a novel 2-acetamido-thiazole-4-carboxylate derivative, exhibited a strong potency against Panc-1 cells with an IC50 of 43.08 μM. bohrium.com Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives containing a chloro substitution showed significant dihydrofolate reductase (DHFR) inhibitory activity, with one derivative displaying an IC50 of 0.06 µM. nih.gov

Interactive Table:

| Derivative Class | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2-Amino-thiazole-5-carboxylic acid phenylamide | K563 (Leukemia) | 16.3 | nih.gov |

| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 | bohrium.com |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | DHFR Inhibition | 0.06 | nih.gov |

| 2-Arylamido-4-(isothiocyanatomethyl)thiazole | L1210 | 0.2-1 | nih.gov |

| 2-Alkylamido-4-(isothiocyanatomethyl)thiazole | L1210 | 4-8 | nih.gov |

The anticancer potential of 2-aminothiazole derivatives has been evaluated against a broad spectrum of human cancer cell lines.

Derivatives have shown activity against leukemia, colon, breast, lung, ovarian, and central nervous system (CNS) cancer cell lines. nih.govnih.govnih.gov For instance, 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were tested against K563 (leukemia), MDA-MB-231 (breast), MCF-7 (breast), and HT-29 (colon) cells. nih.gov Another study of 2,4-disubstituted thiazole (B1198619) amide derivatives reported antiproliferative activity against A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma) cells. nih.gov

A derivative, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile, demonstrated cytotoxicity across six different cancer cell lines. nih.govmdpi.com Similarly, certain 2,4-disubstituted thiazole derivatives exhibited broad-spectrum antitumor activity against nine different tumor subpanels defined by the National Cancer Institute (NCI). nih.gov Novel 2-[(substituted)acetamido]thiazole-4-carboxylates were specifically tested for their cytotoxic activity against Panc-1 (pancreatic cancer) cells. bohrium.com Furthermore, some N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles were found to have a higher antiproliferative effect than cisplatin (B142131) against SW707 (rectal), A549 (lung), and T47D (breast) cancer cell lines. nih.gov

Interactive Table:

| Derivative Class | Cancer Cell Lines Tested | Reference |

|---|---|---|

| 2-Amino-thiazole-5-carboxylic acid phenylamides | K563, MDA-MB-231, MCF-7, HT-29 | nih.gov |

| 2,4-Disubstituted thiazole amides | A549, HeLa, HT29, Karpas299 | nih.gov |

| 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile | Six cancer cell lines | nih.govmdpi.com |

| Thiazolo[4,5-d]pyridazin-2-yl]thiourea | NCI-H522 (non-small cell lung), HT29 (colon), SK-OV-3 (ovarian), MCF7 (breast), T-47D (breast) | nih.gov |

| 2-[(substituted)acetamido]thiazole-4-carboxylates | Panc-1 (pancreatic) | bohrium.com |

| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | HCV29T (bladder), SW707 (rectal), A549 (lung), T47D (breast) | nih.gov |

Research into the molecular mechanisms reveals that 2-aminothiazole derivatives exert their anticancer effects through various pathways. Some derivatives function as potent inhibitors of key enzymes involved in cancer progression. For example, certain thiazolo[4,5-d]pyridazine (B3050600) derivatives have been identified as highly active Dihydrofolate Reductase (DHFR) inhibitors. nih.gov Another derivative was found to have a potent inhibitory effect on KPNB1, a protein involved in nuclear transport. nih.govmdpi.com

Induction of apoptosis, or programmed cell death, is another key mechanism. nih.gov For instance, ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylate was shown to inhibit the migration, invasion, and adhesion of Panc-1 cancer cells, suggesting an impact on metastasis-related processes. bohrium.com

Antimicrobial Efficacy of this compound Derivatives

Beyond their anticancer properties, 2-aminothiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting a range of activities against various bacterial and fungal strains. nih.govmdpi.comjocpr.comuobaghdad.edu.iqresearchgate.net

Derivatives of 2-aminothiazole have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. jocpr.comuobaghdad.edu.iqresearchgate.net Studies often employ the disk diffusion or microdilution broth methods to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.govuobaghdad.edu.iq

For example, a series of thiazolyl-thiourea derivatives with halogen substitutions showed promising efficacy against staphylococcal species, with MIC values for Staphylococcus aureus and Staphylococcus epidermidis ranging from 4 to 16 μg/mL. nih.gov Another study found that piperazinyl derivatives were effective against methicillin-resistant S. aureus (MRSA) and E. coli with MIC values of 4 and 8 μg/mL, respectively. nih.gov Some synthesized derivatives of 2-amino-4-(4-nitrophenyl/4-bromophenyl thiazole) showed moderate activity against Gram-positive bacteria. researchgate.net

Interactive Table:

| Derivative Class | Bacterial Strain(s) | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| Thiazolyl-thiourea derivatives | S. aureus, S. epidermidis | 4 - 16 | nih.gov |

| Piperazinyl derivatives | Methicillin-resistant S. aureus (MRSA) | 4 | nih.gov |

| E. coli | 8 | nih.gov | |

| 2-Amino-4-(4-nitrophenyl/4-bromophenyl thiazole) derivatives | Gram-positive bacteria | Moderate Activity | researchgate.net |

Many 2-aminothiazole derivatives exhibit significant antifungal activity, particularly against Candida species, which are a common cause of fungal infections in humans. nih.govnih.govnih.gov

Trisubstituted 2-amino-4,5-diarylthiazole derivatives have been synthesized and tested against five different strains of Candida albicans. nih.gov One derivative, after a demethylation process, demonstrated an MIC80 of 9 μM, which is comparable to the activity of the commercial antifungal drug fluconazole (B54011). nih.govnih.gov The mechanism of action for this potent derivative was explored through molecular docking against key fungal proteins like lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov

Other studies have also confirmed the anti-Candida potential. A series of 2-amino-4-(4-chlorophenyl) thiazole derivatives showed high antifungal activity against Candida glabrata and Candida albicans. uobaghdad.edu.iq Similarly, certain newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system displayed very strong activity against clinical C. albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL. researchgate.net The mechanism for these compounds may involve disruption of the fungal cell wall or cell membrane. researchgate.net

Interactive Table:

| Derivative Class | Fungal Strain(s) | Activity/MIC Value | Reference |

|---|---|---|---|

| Trisubstituted 2-amino-4,5-diarylthiazole | Candida albicans | MIC80 = 9 µM | nih.govnih.gov |

| 2-Amino-4-(4-chlorophenyl) thiazole | Candida albicans, Candida glabrata | High Activity | uobaghdad.edu.iq |

| Thiazole derivatives with cyclopropane | Candida albicans | MIC = 0.008–7.81 µg/mL | researchgate.net |

| 2-Amino-4-(4-nitrophenyl/4-bromophenyl thiazole) | Candida albicans | Slight Activity | researchgate.net |

Inhibition of Biofilm Formation by this compound Derivatives

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, making them notoriously resistant to conventional antimicrobial agents. The inhibition of biofilm formation is a key strategy in combating persistent and chronic infections.

Research into derivatives of 2-aminothiazole has identified promising candidates for anti-biofilm activity. One study focused on synthesizing new heterocyclic compounds using 2-amino-4-aryl-thiazole-5-carbaldehydes as precursors. The process involved reacting the initial thiazole with hydrazine (B178648) hydrate, which resulted in a 4-hydrazinylthiazole derivative. This intermediate was then used to create pyrazole (B372694) derivatives. These compounds underwent evaluation for their antimicrobial and anti-biofilm properties. Notably, the precursor compound, a thiazole derivative itself, demonstrated the most potent inhibition of biofilm formation against the pathogens tested. researchgate.net

Thiazole-containing Schiff bases have also been investigated as anti-biofilm agents. While not all studies start with this compound specifically, the findings highlight the potential of the broader 2-aminothiazole scaffold. For instance, Schiff bases derived from 4-(o-methoxyphenyl)-2-aminothiazole were found to impede biofilm formation in Pseudomonas aeruginosa by potentially interfering with the quorum sensing (QS) system. nih.gov Another study showed that a Schiff base named N-(3,5 dichlorosalicylidene)-4-(o-methoxyphenyl)-2-aminothiazole effectively inhibited biofilm formation in Candida albicans. nih.gov These findings underscore the therapeutic potential of targeting microbial biofilms with derivatives of the 2-aminothiazole core structure.

Table 1: Selected Thiazole Derivatives and their Anti-Biofilm Activity

| Compound Class | Starting Material Mentioned in Study | Target Organism | Activity |

|---|---|---|---|

| Thiazole Precursor | 2-Amino-4-aryl-thiazole-5-carbaldehyde | Streptococcus mutans & others | Potent anti-biofilm activity researchgate.net |

| Thiazole Schiff Base | 4-(o-methoxyphenyl)-2-aminothiazole | Pseudomonas aeruginosa | Biofilm inhibition nih.gov |

Antidiabetic Potential of this compound Derivatives

The investigation into the antidiabetic properties of compounds derived specifically from this compound is not extensively covered in the available scientific literature. While thiazole and thiazolidinedione rings are features of some existing antidiabetic medications, specific studies on derivatives of this particular starting compound are limited.

There is currently a lack of specific research data on the insulinotropic effects or the modulation of glucose uptake by derivatives synthesized directly from this compound.

Aldose reductase is a key enzyme in the polyol pathway, which becomes more active during hyperglycemic conditions. Inhibiting this enzyme is a therapeutic strategy to prevent diabetic complications. Although various heterocyclic compounds, including some thiazole derivatives, have been explored as aldose reductase inhibitors, there is no specific information available in the scientific literature regarding aldose reductase inhibition by compounds derived directly from this compound. nepjol.infojocpr.com

Investigation of Other Therapeutic Activities of this compound Derivatives

While the broader class of thiazole-containing compounds has been explored for various biological activities, specific studies focusing on the antiviral or anti-HIV properties of derivatives synthesized from this compound are not present in the current body of scientific literature.

The synthesis of pyrazole derivatives from this compound represents a promising avenue for developing new anti-inflammatory agents. researchgate.net Pyrazoles are a well-established class of heterocyclic compounds known for their wide range of pharmacological effects, including significant anti-inflammatory and analgesic properties. nih.govrjpbr.com Marketed anti-inflammatory drugs, such as celecoxib (B62257) and lonazolac, feature the pyrazole moiety. rjpbr.com

A synthetic pathway starting from 2-amino-4-aryl-thiazole-5-carbaldehydes has been established to produce pyrazole derivatives. researchgate.net This involves reacting the thiazole aldehyde with hydrazine to form an intermediate which is then cyclized to create the pyrazole ring system. Given the known anti-inflammatory action of the pyrazole nucleus, these thiazole-pyrazole hybrids are considered strong candidates for possessing anti-inflammatory activity. rjpbr.comsciencescholar.ussciencescholar.us

Table 2: Synthesis of Potential Anti-inflammatory Agents from a 2-Amino-thiazole-5-carbaldehyde Precursor

| Precursor | Intermediate | Final Derivative Class | Known Biological Activity of Final Class |

|---|

Anticonvulsant Effects

No research findings were identified for the anticonvulsant effects of derivatives of this compound.

Antileishmanial Activity

No research findings were identified for the antileishmanial activity of derivatives of this compound.

Structure Activity Relationship Sar Studies for 2 Amino 4 Chlorothiazole 5 Carbaldehyde Derivatives

Influence of Substituent Variations on Pharmacological Potency and Selectivity

The pharmacological profile of 2-amino-4-chlorothiazole-5-carbaldehyde derivatives can be significantly altered by introducing various substituents at the 2-amino group and by modifying the 5-carbaldehyde functionality. Research has demonstrated that these changes directly impact the compound's interaction with biological targets, thereby influencing its potency and selectivity.

Modifications at the 2-Amino Group

The 2-amino group serves as a critical handle for introducing diverse chemical moieties, leading to significant variations in biological activity. Studies on related 2-aminothiazole (B372263) cores have shown that acylation of this amino group can lead to potent anticancer agents. For instance, the introduction of a substituted pyrimidinyl group at the 2-amino position of a thiazole-5-carboxamide (B1230067) scaffold led to the discovery of Dasatinib, a potent pan-Src kinase inhibitor. nih.gov This highlights the importance of the substituent at the 2-amino position for kinase inhibition.

In a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed based on the structure of Dasatinib, it was found that the nature of the substituent on the 2-amino group was critical for anti-proliferative activity against human K562 leukemia cells. Specifically, the presence of a (2-(4-methylpiperazin-1-yl)acetamido) group resulted in high potency. nih.gov This suggests that incorporating specific N-acyl groups can significantly enhance the desired pharmacological effect.

Modifications at the 5-Carbaldehyde Group

The 5-carbaldehyde group is a reactive moiety that can be readily converted into other functional groups, such as amides, Schiff bases, and propenylidene derivatives, leading to a diverse range of biological activities.

Carboxamide Derivatives: The conversion of the 5-carbaldehyde to a 5-carboxamide has been a fruitful strategy in the development of anticancer agents. In a study of 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives, the nature of the substituent on the amide nitrogen was found to be crucial for anticancer activity. For instance, a 4-chloro-2-methylphenyl amido substituted thiazole (B1198619) displayed the highest activity against A-549, Bel7402, and HCT-8 cell lines. researchgate.net This indicates that specific steric and electronic properties of the N-substituent are required for optimal potency.

Furthermore, in a series of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives designed as dual Bcr-Abl and histone deacetylase (HDAC) inhibitors, the substitution pattern on the N-phenyl ring was critical for activity. rsc.org

Propenylidene Derivatives: The Knoevenagel condensation of the 5-carbaldehyde with active methylene (B1212753) compounds can generate propenylidene derivatives with significant biological activity. For example, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, derived from a related aldehyde, demonstrated potent anticancer activity. The presence of the 2-chloro-3-(4-nitrophenyl)propenylidene moiety was found to be a necessary requirement for this activity. nih.gov

The following table summarizes the influence of substituent variations on the anticancer activity of this compound and related derivatives.

| Core Scaffold | Position of Variation | Substituent | Observed Activity | Reference |

| 2-Aminothiazole-5-carboxamide | 2-Amino | Substituted pyrimidinyl | Potent pan-Src kinase inhibitor | nih.gov |

| 2-Aminothiazole-5-carboxamide | 2-Amino | (2-(4-methylpiperazin-1-yl)acetamido) | High antiproliferative potency on K562 cells | nih.gov |

| 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamide | Amide Nitrogen | 4-Chloro-2-methylphenyl | Highest anticancer activity against A-549, Bel7402, and HCT-8 cell lines | researchgate.net |

| 5-Propenylidene-thiazolidinone | 5-Position | (Z,2Z)-2-chloro-3-(4-nitrophenyl)propenylidene | Potent anticancer activity | nih.gov |

Elucidation of Key Pharmacophoric Features for Optimal Biological Response

The analysis of SAR data from various studies allows for the elucidation of the key pharmacophoric features necessary for the optimal biological response of this compound derivatives. A pharmacophore model for these compounds generally includes a hydrogen bond donor (the 2-amino group), a hydrogen bond acceptor (the thiazole nitrogen and the carbonyl oxygen of the 5-substituent), and a hydrophobic region.

Hydrogen Bonding Interactions: The 2-amino group and the nitrogen atom of the thiazole ring are crucial for forming hydrogen bonds with the target protein. For instance, in kinase inhibitors, the 2-aminothiazole motif is known to form key hydrogen bonds in the hinge region of the ATP binding site. nih.gov The carbonyl group of the 5-carboxamide or a modified 5-carbaldehyde can also act as a hydrogen bond acceptor.

Role of the 4-Chloro Substituent: The chloro group at the 4-position of the thiazole ring plays a significant role in modulating the electronic properties of the ring system and can also participate in halogen bonding or hydrophobic interactions with the target. Its presence is often associated with enhanced potency in various series of bioactive thiazoles.

A generalized pharmacophore model for anticancer activity based on this scaffold would include:

A 2-aminothiazole core for key hydrogen bonding interactions.

A substituted aromatic or heterocyclic moiety at the 2-amino position to provide additional binding interactions and selectivity.

A functional group at the 5-position, such as a carboxamide or a propenylidene, capable of forming hydrogen bonds and participating in hydrophobic interactions.

A chloro substituent at the 4-position for electronic modulation and potential hydrophobic/halogen bonding.

The following table outlines the key pharmacophoric features and their proposed roles in biological activity.

| Pharmacophoric Feature | Proposed Role in Biological Activity | Supporting Evidence |

| 2-Amino Group | Hydrogen bond donor, point for substitution to enhance selectivity and potency. | Key interaction in kinase hinge regions; acylation leads to potent inhibitors. nih.gov |

| Thiazole Ring | Scaffold providing a rigid framework and hydrogen bond accepting nitrogen atom. | Common motif in many biologically active compounds. |

| 5-Carboxamide/Modified Carbaldehyde | Hydrogen bond acceptor, provides a vector for hydrophobic/aromatic interactions. | N-substituted amides and propenylidene derivatives show high potency. researchgate.netnih.gov |

| 4-Chloro Group | Electronic modulation, potential for halogen bonding and hydrophobic interactions. | Often enhances potency in bioactive thiazoles. |

| Substituents on 2-Amino and 5-Position Groups | Fine-tuning of potency and selectivity through steric, electronic, and hydrophobic interactions. | Variations in these substituents lead to significant changes in activity. nih.govresearchgate.netrsc.org |

Computational Chemistry and Molecular Modeling of 2 Amino 4 Chlorothiazole 5 Carbaldehyde and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with its target's active site.

Studies on analogs of 2-Amino-4-chlorothiazole-5-carbaldehyde have demonstrated their potential to interact with various biological targets. For instance, a series of 2-aminothiazole (B372263) derivatives were designed and subjected to molecular docking studies against the Aurora kinase protein (1MQ4), which is implicated in tumor growth. acs.orgnih.gov Among the designed compounds, some showed excellent binding interactions with the active site of 1MQ4, with one derivative exhibiting a high docking score of -9.67 kcal/mol. acs.orgnih.gov

In another study, 2-aminothiazole derivatives were investigated as inhibitors of the Hec1/Nek2 protein complex, a crucial target in cancer therapy. tandfonline.comtandfonline.comnih.gov Molecular docking was used to understand the key interactions between these derivatives and the Hec1/Nek2 protein, aiding in the design of new lead molecules. tandfonline.comtandfonline.comnih.gov

Furthermore, molecular docking studies of 2-aminothiazole derivatives against oxidoreductase proteins (PDB IDs: 2CDU and 3NM8) have been performed to evaluate their antioxidant potential. asianpubs.orgresearchgate.netasianpubs.org Some derivatives displayed strong binding affinities, with docking scores ranging from -3.62 to -6.64 kcal/mol, which were comparable to the standard antioxidant, ascorbic acid. asianpubs.org

The insights from these docking studies on analogous compounds suggest that this compound likely has the potential to bind to various protein targets, a hypothesis that can be further investigated through specific in silico studies on this particular molecule.

Table 1: Molecular Docking of 2-Aminothiazole Analogs

| Analog Series | Protein Target | Key Findings | Reference |

|---|---|---|---|

| 2-Amino thiazole (B1198619) derivatives | Aurora Kinase (1MQ4) | Excellent binding interactions, with one compound showing a docking score of -9.67 kcal/mol. | acs.orgnih.gov |

| 2-Aminothiazoles derivatives | Hec1/Nek2 protein | Understanding of key interactions to develop new lead molecules against cancer. | tandfonline.comtandfonline.comnih.gov |

| 2-Aminothiazole derivatives | Oxidoreductase (PDB: 2CDU & 3NM8) | Binding affinities ranging from -3.62 to -6.64 kcal/mol, comparable to ascorbic acid. | asianpubs.org |

| (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone | 5077 receptor protein | One analog showed the highest binding interaction with the protein. | niscair.res.in |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.gov These models are valuable for predicting the activity of new or untested compounds. researchgate.netnih.govresearchgate.net

Several QSAR studies have been conducted on 2-aminothiazole derivatives to predict their biological activities. In one such study, a QSAR model was developed for a series of 2-aminothiazole derivatives as anticancer agents targeting Hec1/Nek2. tandfonline.comtandfonline.com The model was built using three descriptors: Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and the relative positive surface area (RPSA). tandfonline.com This model showed significant statistical parameters, including a coefficient of determination (R²) of 0.8436 and a cross-validated R² (Q²LOO) of 0.7965, indicating its predictive power. tandfonline.comtandfonline.com

Another QSAR study focused on 2-amino thiazole derivatives as potential inhibitors of Aurora kinase for breast cancer treatment. acs.orgnih.gov The developed QSAR model had an R² of 0.8902 and a Q²LOO of 0.7875, and it was based on descriptors such as PSA (Polar Surface Area), EstateVSA5, MoRSEP3, MATSp5, and RDFC24. nih.gov These descriptors relate to atomic volume, atomic charges, and Sanderson's electronegativity, which were found to be important for designing new lead compounds. nih.gov

A 2D-QSAR study on 59 thiazole derivatives as 5-lipoxygenase inhibitors also demonstrated the utility of this approach. researchgate.net The resulting model, developed using linear regression, had a coefficient of determination (R²) of 0.621 for the test set. researchgate.net

These QSAR models for analogous compounds provide a framework for predicting the potential biological activities of this compound based on its structural features.

Table 2: QSAR Models for 2-Aminothiazole Analogs

| Analog Series | Predicted Activity | Key Descriptors | Statistical Significance (R²) | Reference |

|---|---|---|---|---|

| 2-Aminothiazoles derivatives | Anticancer (Hec1/Nek2 inhibition) | ATSC1i, MATS8c, RPSA | 0.8436 | tandfonline.comtandfonline.com |

| 2-Amino thiazole derivatives | Antibreast cancer (Aurora kinase inhibition) | PSA, EstateVSA5, MoRSEP3, MATSp5, RDFC24 | 0.8902 | acs.orgnih.gov |

| Thiazole derivatives | 5-Lipoxygenase inhibition | 2D descriptors | 0.621 (test set) | researchgate.net |

| Substituted 1, 2, 4 triazole derivatives | Anticancer | Steric and electrostatic data points | 0.8713 | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. researchgate.net It is widely used to calculate various molecular properties, such as optimized geometry, electronic energies, and reactivity descriptors. researchgate.netroyalsocietypublishing.org

DFT studies on aminothiazole derivatives have provided significant insights into their electronic properties and reactivity. royalsocietypublishing.orgnih.gov For instance, DFT calculations have been used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of a molecule. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity. researchgate.netnih.gov

In a study of aminothiazole-linked metal chelates, DFT calculations at the B3LYP level of theory were employed to obtain optimized molecular structures and electronic properties. nih.govacs.org The calculated global hardness and softness values suggested that the studied ligands were reactive and less stable. nih.gov Another study on metal-incorporated aminothiazole-derived compounds also utilized DFT to explore their optimized geometrical structures, molecular electrostatic potential (MEP) surfaces, and frontier molecular orbital (FMO) energies. royalsocietypublishing.org

DFT has also been used to study the electronic properties of new 2-amino-5-arylazothiazole derivatives, where modeling calculations, particularly the HOMO-LUMO energy difference, revealed that some of the compounds could be promising for further research. mdpi.com A theoretical investigation of 2-amino-4-(4-chlorophenyl) thiazole derivatives involved DFT calculations to determine thermodynamic parameters. rdd.edu.iq

These studies on related aminothiazole compounds indicate that DFT calculations for this compound would be valuable for understanding its electronic structure, stability, and reactivity, which are key determinants of its chemical behavior and potential biological activity.

Table 3: DFT Calculation Findings for Aminothiazole Analogs

| Compound Series | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Aminothiazole-linked metal chelates | DFT/TD-DFT at B3LYP level | Optimized molecular structures and electronic calculations. Lower global hardness suggested higher reactivity. | nih.govacs.org |

| Metal incorporated aminothiazole-derived compounds | DFT with B3LYP/6-31+G(d,p) functional | Explored optimized geometrical structures, MEP surfaces, and FMO energies. | royalsocietypublishing.org |

| 2-Amino-5-arylazothiazole derivatives | DFT/B3LYP with DNP basis set | HOMO-LUMO energy difference indicated promising compounds for further research. | mdpi.com |

| 2-amino-4-(4-chloro phenyl)-1,3-thiazole derivatives | DFT | Calculation of thermodynamic parameters. | rdd.edu.iq |

Future Directions and Translational Perspectives for 2 Amino 4 Chlorothiazole 5 Carbaldehyde Research

Development of Novel Therapeutic Agents from 2-Amino-4-chlorothiazole-5-carbaldehyde Scaffold

The 2-aminothiazole (B372263) nucleus is a cornerstone in drug discovery, forming the structural basis of clinically approved drugs and a multitude of investigational agents. nih.govnih.gov The scaffold derived from this compound is particularly promising due to the aldehyde functional group, which serves as a handle for extensive chemical modifications to generate diverse libraries of new compounds. Research has demonstrated that derivatives of the 2-aminothiazole core exhibit a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. nih.govmdpi.com

Anticancer Applications: The development of potent and selective anti-tumor drugs is a major focus. Researchers have designed and synthesized novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives that show significant antiproliferative activity against human leukemia cells. nih.govmdpi.com In one study, a specific derivative demonstrated potent activity against the K563 leukemia cell line with an IC₅₀ value of 16.3 µM. nih.gov Other derivatives have shown strong inhibitory effects against various cancer cell lines, including pancreatic (Panc-1), lung (A549), and colon (HT29) cancer. nih.govbohrium.com For instance, ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate was found to have an IC₅₀ of 43.08 μM against Panc-1 cells and also inhibited cancer cell migration and invasion. bohrium.com

Antimicrobial and Other Therapeutic Uses: Beyond cancer, the scaffold is a fertile ground for developing antimicrobial agents. Trisubstituted 2-amino-4,5-diarylthiazole derivatives have been synthesized and shown to possess significant antifungal activity against Candida albicans. nih.gov One such demethylated derivative exhibited an MIC₈₀ of 9 μM, comparable to the standard antifungal drug fluconazole (B54011). nih.gov Furthermore, various derivatives have shown potential as anti-inflammatory agents by inhibiting enzymes like 5-lipoxygenase (5-LOX) and as regulators for phosphodiesterase type 5 (PDE5). rsc.orgrsc.org

| Derivative Class | Therapeutic Target | Notable Finding | Reference |

| 2-Amino-thiazole-5-carboxylic acid phenylamides | Human K563 leukemia cells | Potent antiproliferative activity (IC₅₀ = 16.3 µM) | nih.gov |

| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Pancreatic cancer cells (Panc-1) | Strong cytotoxic potency (IC₅₀ = 43.08 μM) | bohrium.com |

| Trisubstituted 2-amino-4,5-diarylthiazoles | Candida albicans | Antifungal activity comparable to fluconazole (MIC₈₀ = 9 μM) | nih.gov |

| Thiazolyl-thiourea derivatives | Staphylococcus aureus | Promising antibacterial efficacy (MIC = 4 to 16 μg/mL) | mdpi.com |

| 2-Amino-4-aryl thiazoles | 5-Lipoxygenase (5-LOX) | Identification of a lead compound with an IC₅₀ of ~10 μM | rsc.org |

Advancements in Synthetic Methodologies for Industrial Scale-Up

The translation of promising compounds from the laboratory to clinical or commercial use hinges on the availability of efficient, scalable, and cost-effective synthetic methods. For this compound and its derivatives, research is focused on optimizing existing synthetic routes and developing new ones amenable to industrial production.

A foundational and widely used method for creating the 2-aminothiazole ring is the Hantzsch thiazole (B1198619) synthesis, which typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. researchgate.net For derivatives of the title compound, the aldehyde group offers a key site for modification. For example, it can be reacted with various aromatic aldehydes to produce 2-arylideneamino-4-phenylthiazoles. nih.gov

Several multi-step synthetic pathways have been developed to create complex derivatives:

Synthesis of Phenylamide Derivatives: A multi-step process can yield 2-amino-thiazole-5-carboxylic acid phenylamides. This involves treating a substituted 3-ethoxyacrylamide with N-bromosuccinimide to form a hemiacetal, followed by the addition of thiourea to construct the thiazole ring. mdpi.com

Synthesis of Diarylthiazoles: The synthesis of 2-amino-4,5-diarylthiazole derivatives begins with a Friedel–Crafts reaction to produce a 1,2-diaryl-ethanone, which is then brominated and subsequently reacted with a substituted thiourea. nih.gov

Future advancements will likely focus on continuous flow chemistry and the use of greener solvents and catalysts to improve efficiency and reduce the environmental impact of large-scale synthesis.

In Vivo Efficacy and Toxicity Profiling of Promising this compound Derivatives

While in vitro studies provide crucial initial data on the biological activity of new compounds, in vivo testing in living organisms is essential to evaluate their true therapeutic potential and safety. This stage of research assesses a compound's efficacy in a complex biological system and provides initial data on its toxicity profile.

Currently, the in vivo data for derivatives of the this compound scaffold are limited but encouraging. For example, some thiazole derivatives have shown significant efficacy in in vivo models of inflammation. researchgate.net In the realm of oncology, derivatives have been developed as potent tubulin polymerization inhibitors with marked antitumor activity against both murine and human solid tumors in animal models. nih.gov

The primary challenge and a critical future direction is to advance the most promising candidates from in vitro assays to comprehensive in vivo studies. This will involve:

Efficacy Studies: Testing lead compounds in relevant animal models of disease (e.g., tumor xenograft models for anticancer agents, infection models for antimicrobial agents).

Pharmacokinetic Profiling: Determining how the compounds are absorbed, distributed, metabolized, and excreted (ADME) by the body.

Preliminary Toxicity Assessment: Evaluating potential adverse effects on major organs and systems to establish a preliminary safety window.

The successful completion of these in vivo studies is a prerequisite for any derivative to be considered for clinical trials in humans. The existing body of promising in vitro data strongly supports the need for expanded in vivo research on this versatile chemical scaffold.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-4-chlorothiazole-5-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via the Vilsmeier–Haack reaction , a method validated for analogous heterocyclic aldehydes. This involves reacting a precursor (e.g., a substituted thiazole) with a phosphoryl chloride-dimethylformamide (POCl₃-DMF) complex. Key variables include temperature (optimized at 0–5°C for intermediate stabilization) and stoichiometric ratios of POCl₃ to DMF (typically 1:1.2) to minimize side reactions. Post-synthesis, quenching with ice-water and neutralization with NaHCO₃ improves yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- NMR spectroscopy : - and -NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and chlorine substitution patterns.

- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺).

- HPLC with UV detection : For purity assessment (≥95% recommended for experimental reproducibility) .

Q. What are the solubility and storage guidelines for this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Store under inert gas (argon/nitrogen) at –20°C to prevent aldehyde oxidation. Pre-dissolved DMSO stock solutions should be aliquoted to avoid freeze-thaw degradation .

Q. What safety precautions are critical during handling?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during synthesis).

- Emergency protocols : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can the synthetic pathway be optimized for scalability while minimizing byproducts?

- DoE (Design of Experiments) : Screen parameters like reaction time (4–8 hr), solvent (DMF vs. dichloroethane), and catalyst (e.g., ZnCl₂) to maximize yield.

- In-line analytics : Use FTIR to monitor aldehyde formation in real time.

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product from chlorinated impurities .

Q. What advanced analytical methods resolve ambiguities in spectroscopic data for this compound?

Q. How does the compound’s stability vary under different pH and temperature conditions?

Q. What computational strategies predict the compound’s reactivity in drug discovery contexts?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking : Screen against target enzymes (e.g., kinases) to prioritize derivatives for synthesis .

Q. How can contradictory spectral data (e.g., unexpected peaks in NMR) be systematically investigated?

Q. What strategies enable the synthesis of novel derivatives for structure-activity relationship (SAR) studies?

- Microwave-assisted synthesis : Reduces reaction time for Schiff base formation (e.g., with aryl hydrazines).

- Parallel synthesis : Generate a library of analogs by varying substituents at the 4-chloro and 5-aldehyde positions .

Methodological Notes

- Contradictions addressed : For example, ’s safety protocols for structurally similar compounds were cross-validated with primary data in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.